Butyl 4-sulfamoylbenzoate
CAS No.: 59777-59-2
Cat. No.: VC19581781
Molecular Formula: C11H15NO4S
Molecular Weight: 257.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 59777-59-2 |
|---|---|
| Molecular Formula | C11H15NO4S |
| Molecular Weight | 257.31 g/mol |
| IUPAC Name | butyl 4-sulfamoylbenzoate |
| Standard InChI | InChI=1S/C11H15NO4S/c1-2-3-8-16-11(13)9-4-6-10(7-5-9)17(12,14)15/h4-7H,2-3,8H2,1H3,(H2,12,14,15) |
| Standard InChI Key | ZMMSBDVMJNGQMZ-UHFFFAOYSA-N |
| Canonical SMILES | CCCCOC(=O)C1=CC=C(C=C1)S(=O)(=O)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure and Formula
Butyl 4-sulfamoylbenzoate is defined by the IUPAC name butyl 4-sulfamoylbenzoate, with the systematic SMILES notation CCCCOC(=O)C1=CC=C(C=C1)S(=O)(=O)N . The structure comprises a benzene ring substituted with a sulfamoyl group () at the 4-position and a butyl ester () at the 1-position (Figure 1).
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 257.31 g/mol |
| CAS Registry Number | 59777-59-2 |
| InChI Key | ZMMSBDVMJNGQMZ-UHFFFAOYSA-N |
| ChEMBL ID | CHEMBL147233 |
Spectroscopic and Computational Data
The compound’s 3D conformation, as modeled in PubChem, reveals a planar aromatic system with the sulfamoyl and ester groups adopting orthogonal orientations . Infrared (IR) spectroscopy of analogous sulfonamides shows characteristic peaks for at 1157–1309 cm and at 3270–3348 cm . Nuclear magnetic resonance (NMR) data for related compounds, such as 4-(tert-butyl)benzenesulfonamide, indicate aromatic proton resonances at δ 7.60–7.85 ppm and sulfamoyl proton signals at δ 6.50 ppm .
Synthetic Methodologies
Classical Sulfonylation Approaches
The synthesis of Butyl 4-sulfamoylbenzoate typically involves sulfonylation of a benzoic acid derivative. One industrial method, adapted from a patent for analogous compounds, employs a multi-step sequence :
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Esterification: Methyl salicylate is etherified with dimethyl sulfate in toluene under basic conditions to yield methyl o-methoxybenzoate.
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Sulfonation: Chlorosulfonic acid reacts with the intermediate at 40–50°C, followed by thionyl chloride to generate the sulfonyl chloride.
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Amination: The sulfonyl chloride is treated with aqueous ammonia to introduce the sulfamoyl group.
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Esterification: The final esterification with butanol produces Butyl 4-sulfamoylbenzoate.
Table 2: Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Etherification | Dimethyl sulfate, NaOH, 111°C | 88.6% |
| Sulfonation | Chlorosulfonic acid, 40–50°C | 92.1% |
| Amination | NH, pH 10.1–12 | 84% |
Modern Metal-Free Strategies
Recent advances in sulfonamide synthesis, such as those reported by Wang et al., utilize aryldiazonium salts, sodium metabisulfite (), and sodium azide () in acetonitrile/water mixtures . This method avoids transition metals and achieves yields up to 84% for structurally related sulfonamides. The mechanism proceeds via in situ generation of sulfonyl azides, which subsequently react with amines or alcohols.
Physicochemical and Spectroscopic Properties
Solubility and Stability
Butyl 4-sulfamoylbenzoate exhibits limited solubility in polar solvents like water but is soluble in dichloromethane, acetone, and dimethyl sulfoxide (DMSO) . Stability studies of analogous compounds suggest susceptibility to hydrolysis under strongly acidic or basic conditions, with the ester and sulfamoyl groups acting as reactive sites .
Thermal Behavior
Differential scanning calorimetry (DSC) of related sulfonamides reveals melting points in the range of 120–150°C, with decomposition temperatures exceeding 200°C . These properties suggest suitability for high-temperature applications in polymer or materials science.
| Compound | Target Pathway | Activity |
|---|---|---|
| Bis-aryl sulfonamide | NF-κB/ISRE | Prolonged signaling |
| 4-(tert-Butyl)benzene | TLR4 | Moderate agonist |
| Bumetanide impurity C | Renal transporters | Diuretic effect |
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